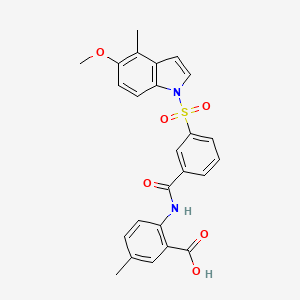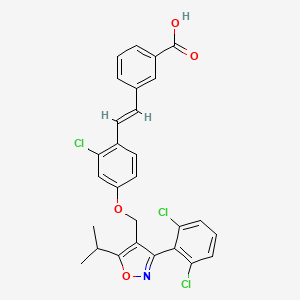
GW4064
Overview
Description
Mechanism of Action
Target of Action
GW 4064, also known as (E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, is a potent and selective agonist for the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor superfamily and is expressed mainly in the liver, intestine, kidney, and adrenal glands .
Mode of Action
GW 4064 interacts with FXR, activating it . This activation leads to changes in the expression of genes regulated by FXR . For instance, GW 4064 has been shown to decrease the expression of the CYP7A1 gene and increase the expression of the BSEP gene in human HepG2 cells .
Biochemical Pathways
The activation of FXR by GW 4064 affects several biochemical pathways. FXR plays key roles in cholesterol, bile acid, and carbohydrate metabolism . Therefore, the activation of FXR by GW 4064 can lead to changes in these metabolic pathways. For example, GW 4064 has been shown to reduce lipid accumulation in cells .
Pharmacokinetics
It is known that gw 4064 is a potent fxr agonist with an ec50 of 65 nm . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GW 4064 and their impact on its bioavailability.
Result of Action
The activation of FXR by GW 4064 leads to various molecular and cellular effects. For instance, GW 4064 has been shown to reduce lipid accumulation in cells, likely due to an inhibition of Cd36 expression . It has also been shown to suppress autophagy in nutrient-deprived mouse hepatocytes .
Biochemical Analysis
Biochemical Properties
GW 4064 is a non-steroidal compound that acts as a selective agonist of FXR. It has an EC50 value of 15 nM, indicating its high potency. GW 4064 interacts with various enzymes, proteins, and other biomolecules. It binds to FXR, leading to the activation of FXR target genes involved in bile acid homeostasis, lipid metabolism, and glucose regulation. Additionally, GW 4064 has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response .
Cellular Effects
GW 4064 exerts significant effects on various cell types and cellular processes. In hepatocytes, it modulates the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. GW 4064 has been shown to reduce lipid accumulation in hepatocytes and protect against lipopolysaccharide-induced liver inflammation and apoptosis. In breast cancer cells, GW 4064 inhibits leptin signaling pathway activation and reduces tumor growth .
Molecular Mechanism
The molecular mechanism of GW 4064 involves its binding to FXR, leading to the activation of FXR target genes. This activation results in the regulation of bile acid, lipid, and glucose metabolism. GW 4064 also interacts with multiple G protein-coupled receptors, including histamine receptors, which may contribute to its biological effects. Additionally, GW 4064 has been shown to inhibit the activation of the NLRP3 inflammasome, further highlighting its anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GW 4064 have been studied over various time periods. GW 4064 has been shown to improve hyperglycemia and hyperlipidemia in diabetic mice models. It also suppresses autophagy in nutrient-deprived mouse hepatocytes and protects against liver inflammation and apoptosis. The stability and degradation of GW 4064 in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of GW 4064 vary with different dosages in animal models. In diabetic mice, GW 4064 improves hyperglycemia and hyperlipidemia at specific dosages. High doses of GW 4064 may lead to adverse effects, including hepatotoxicity and alterations in gene expression. The threshold effects and toxic effects of GW 4064 at high doses have been observed in various studies .
Metabolic Pathways
GW 4064 is involved in several metabolic pathways, primarily through its interaction with FXR. It regulates bile acid synthesis and transport, lipid metabolism, and glucose homeostasis. GW 4064 also affects the expression of genes involved in these metabolic pathways, including the bile salt export protein, small heterodimer partner, and cytochrome P450 7A1 .
Transport and Distribution
GW 4064 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues. In hepatocytes, GW 4064 reduces the expression and function of CD36, a fatty acid transporter, thereby affecting lipid uptake and metabolism .
Subcellular Localization
The subcellular localization of GW 4064 is primarily within the nucleus, where it binds to FXR and activates FXR target genes. This localization is crucial for its role in regulating gene expression and metabolic processes. GW 4064 may also localize to other subcellular compartments, depending on its interactions with specific biomolecules and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: GW4064 is synthesized through a multi-step process involving the formation of an isoxazole ring and subsequent functionalization . The key steps include:
Formation of the Isoxazole Ring: This involves the reaction of 2,6-dichlorobenzonitrile with isopropylmagnesium chloride to form the corresponding Grignard reagent, which is then reacted with ethyl oxalate to yield the isoxazole intermediate.
Functionalization: The isoxazole intermediate is further reacted with 4-bromo-3-chlorostilbene under Suzuki coupling conditions to form the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as Grignard reactions, Suzuki couplings, and purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: GW4064 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: Substitution reactions, such as halogenation, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized derivatives with modified functional groups, while reduction can produce reduced forms of this compound .
Scientific Research Applications
GW4064 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Obeticholic Acid: Another potent farnesoid X receptor agonist used in the treatment of primary biliary cholangitis.
GW3965 Hydrochloride: A synthetic compound that acts as an agonist for liver X receptors, which are closely related to the farnesoid X receptor.
Chenodeoxycholic Acid: A natural bile acid that also activates the farnesoid X receptor but with lower potency compared to GW4064.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the farnesoid X receptor . Unlike other farnesoid X receptor agonists, this compound has been extensively studied for its effects on various metabolic pathways and diseases, making it a valuable tool in scientific research .
Properties
IUPAC Name |
3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTNEISLBIENSA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017083 | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278779-30-9, 1089660-72-9 | |
| Record name | GW 4064 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0278779309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(E)-2-(2-Chloro-4-{[3-(2,6-dichlorophenyl)-5-(2-propanyl)-1,2-oxazol-4-yl]methoxy}phenyl)ethenyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW4064 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GW-4064 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR225WUZ0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW4064?
A1: this compound was initially characterized as a potent and selective agonist of FXR, a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. [] Upon binding to FXR, this compound promotes its dimerization with retinoid X receptor α (RXRα), leading to the transcriptional regulation of genes involved in bile acid homeostasis, lipid metabolism, glucose regulation, and inflammation. [, , , , ]
Q2: Does this compound exert its effects solely through FXR activation?
A2: Recent research suggests that this compound might interact with additional targets beyond FXR. Studies have shown that this compound can activate cAMP signaling, induce intracellular Ca2+ accumulation, and modulate the activity of G protein-coupled receptors (GPCRs), including histamine receptors. [, ] These findings highlight the importance of considering potential off-target effects when interpreting experimental results obtained with this compound.
Q3: What are the downstream effects of this compound-mediated FXR activation in the liver?
A3: In the liver, this compound activation of FXR leads to the transcriptional repression of CYP7A1, a key enzyme involved in bile acid synthesis. [, , ] This repression occurs through both direct and indirect mechanisms. Directly, FXR activation enhances the expression of small heterodimer partner (SHP), a transcriptional repressor that interferes with CYP7A1 expression. [, ] Indirectly, FXR activation in the intestine stimulates the production of fibroblast growth factor 15 (FGF15), which then signals through the FGFR4 receptor in the liver to suppress CYP7A1. [] This complex interplay highlights the multifaceted role of FXR in maintaining bile acid homeostasis.
Q4: How does this compound impact glucose metabolism?
A4: this compound has demonstrated insulin-mimetic effects in both in vitro and in vivo models of diabetes. [] Studies have shown that this compound can enhance glucose uptake, increase glycogen synthase activity, and improve glucose tolerance. [] These effects are thought to be mediated, at least in part, by FXR-dependent modulation of the phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of glucose metabolism. []
Q5: Does this compound influence the immune response?
A5: Research suggests that this compound can modulate the immune response, particularly in the context of inflammation. Studies have shown that this compound can attenuate lipopolysaccharide (LPS)-induced inflammation in the liver, potentially by suppressing the Toll-like receptor 4 (TLR4)/p38 mitogen-activated protein kinase (MAPK) pathway. [] Additionally, this compound has been shown to protect against liver ischemia/reperfusion injuries by upregulating SHP in Kupffer cells, specialized macrophages residing in the liver. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C26H20Cl3NO5, and its molecular weight is 532.8 g/mol.
Q7: Has this compound shown efficacy in preclinical models of disease?
A7: this compound has demonstrated promising results in various preclinical models. It has shown efficacy in attenuating hepatic steatosis in vitro, [] reducing liver damage in rat models of cholestasis, [, ] and improving glucose tolerance in diabetic mice. []
Q8: What are the limitations of using this compound in research?
A8: One major limitation is the potential for off-target effects, as this compound has been shown to interact with targets beyond FXR. [, ] Additionally, long-term administration of this compound in a high-fat diet mouse model unexpectedly led to exacerbated obesity and diabetes, likely due to a reduction in bile acid pool size and energy expenditure. [] This finding highlights the need for careful consideration of dosage and treatment duration in preclinical studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
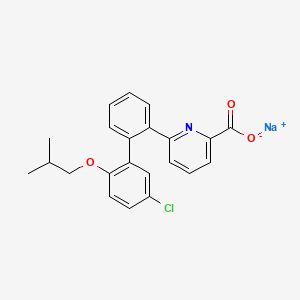
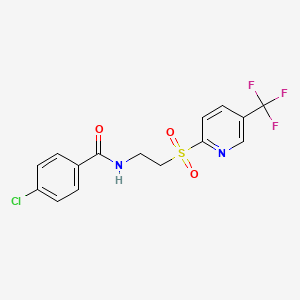

![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
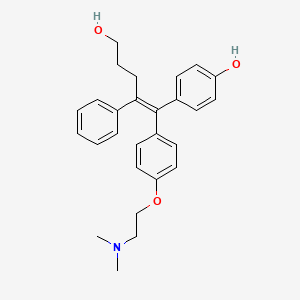
![3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-[6-(1-methylpiperidin-4-yl)oxybenzimidazol-1-yl]thiophene-2-carboxamide](/img/structure/B1672393.png)
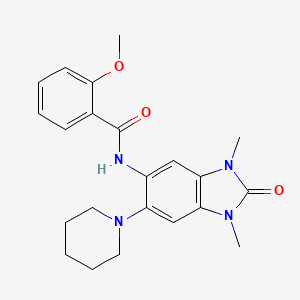
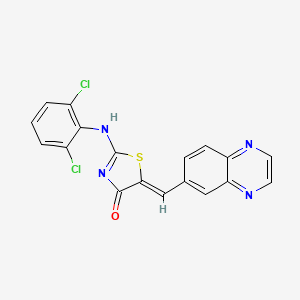
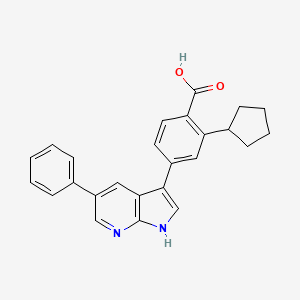
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)
